molecular formula C11H15N3O3 B6630466 (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid

Número de catálogo: B6630466
Peso molecular: 237.25 g/mol
Clave InChI: DKPRTXIYLKQFBY-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, also known as DPC, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DPC is a small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Mecanismo De Acción

DPP-4 is an enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose metabolism. DPP-4 inhibitors, such as (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, prevent the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. This compound has also been shown to improve beta-cell function and reduce insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to have a beneficial effect on glucose metabolism by improving insulin secretion and reducing glucagon secretion. This compound has also been shown to improve beta-cell function, which is important for the maintenance of glucose homeostasis. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are associated with the development of type 2 diabetes mellitus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid is a small molecule inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism. This compound has been shown to have a high selectivity for DPP-4, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its use in in vivo experiments. In addition, this compound has low solubility in water, which may affect its bioavailability.

Direcciones Futuras

There are several future directions for the research on (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid. One direction is to investigate the potential therapeutic applications of this compound in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to develop more potent and selective DPP-4 inhibitors, which may have a greater therapeutic effect. In addition, the development of this compound analogues with improved pharmacokinetic properties may increase its bioavailability and efficacy.

Métodos De Síntesis

The synthesis of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid involves the condensation of 2,4-dichloropyridazine with L-alanine methyl ester hydrochloride, followed by the reaction of the resulting intermediate with tert-butyl carbazate. The final product is obtained after deprotection of the tert-butyl group with trifluoroacetic acid. The synthesis of this compound has been reported in several research papers, and the yield of the final product is generally high.

Aplicaciones Científicas De Investigación

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, such as this compound, have been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. This compound has also been shown to have a beneficial effect on pancreatic beta-cell function, which is important for the maintenance of glucose homeostasis.

Propiedades

IUPAC Name

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)8(10(16)17)14-9(15)7-4-5-12-13-6-7/h4-6,8H,1-3H3,(H,14,15)(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPRTXIYLKQFBY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.